4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule featuring a pyrrolopyridine dione core fused with a substituted benzenesulfonamide moiety. The compound’s structure includes a 5,7-dioxo-pyrrolo[3,4-b]pyridine scaffold, which is linked via an ethyl group to a 4-chloro-3-(trifluoromethyl)benzenesulfonamide substituent.
Properties
IUPAC Name |
4-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O4S/c17-12-4-3-9(8-11(12)16(18,19)20)28(26,27)22-6-7-23-14(24)10-2-1-5-21-13(10)15(23)25/h1-5,8,22H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNJOJVWKECHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, several steps are usually involved, including:
Formation of the Pyrrolopyridine Core: This often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step can be achieved through trifluoromethylation reactions, typically using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Chlorination and Sulfonamide Formation: The final steps involve chlorination of the aromatic ring and coupling with a sulfonamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for yield and purity, likely involving:
Batch or Continuous Flow Reactions: To ensure consistent product quality.
Scalable Purification Techniques: Such as crystallization or chromatography to isolate the final product in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and sulfonamide groups are primary sites for nucleophilic substitution.
Key Findings :
-
The 4-chloro substituent undergoes substitution more readily than the trifluoromethyl group due to its lower steric and electronic hindrance.
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Microwave-assisted conditions (e.g., 100–150°C, 30 min) improve reaction kinetics for sulfonamide derivatization .
Coupling Reactions
The pyrrolo[3,4-b]pyridine core participates in cross-coupling reactions for functionalization:
Key Findings :
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The 5,7-dioxo groups stabilize transition states during palladium-catalyzed couplings, enhancing regioselectivity .
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Electron-deficient boronic acids (e.g., pyridinyl) exhibit higher coupling yields (>75%) compared to electron-rich analogues .
Redox Reactivity
The 5,7-dioxo-pyrrolopyridine system undergoes selective reductions:
Key Findings :
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Transfer hydrogenation (e.g., ammonium formate/Pd-C) preserves the sulfonamide group integrity during dione reduction .
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Over-reduction of the dione system leads to ring saturation and loss of aromaticity .
Reaction Optimization Parameters
Critical parameters for maximizing yield and selectivity:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate substitution but risk decomposition. |
| Solvent | DMF, THF, or DMSO | Polar aprotic solvents enhance nucleophilicity of reactants. |
| Catalyst Loading | 5–10 mol% Pd | Excess catalyst promotes side reactions (e.g., homo-coupling). |
Mechanistic Insights
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Sulfonamide Stability : The –SO₂NH– group resists nucleophilic attack under acidic conditions but undergoes hydrolysis in strong bases (pH > 12).
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Trifluoromethyl Effects : The –CF₃ group directs electrophilic substitution to the para position via inductive electron withdrawal .
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Dione Reactivity : The 5,7-dioxo groups participate in conjugate additions with Grignard reagents, forming tetra-substituted pyrrolopyridines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolopyridine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrrolopyridines have been studied for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. The incorporation of the sulfonamide moiety is believed to enhance this inhibitory action, making it a candidate for further development as an anticancer agent .
Neurological Disorders
The compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies on similar pyrrolopyridine derivatives have shown promise as allosteric modulators of muscarinic receptors, which are implicated in conditions like Alzheimer's disease . This suggests that 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide could be explored for neuroprotective effects.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of sulfonamide-containing compounds. The sulfonamide group is known for its broad-spectrum antibacterial properties. Research has shown that modifications to the sulfonamide structure can lead to enhanced efficacy against resistant bacterial strains . This compound's unique structure may provide a new avenue for developing novel antibiotics.
Case Study 1: Anticancer Activity
A study published in MDPI explored various derivatives of pyrrolopyridines and their effects on cancer cell lines. The findings indicated that specific substitutions on the pyrrolopyridine ring significantly increased cytotoxicity against breast cancer cells. The study suggested that further exploration of compounds like this compound could yield potent anticancer agents .
Case Study 2: Neuroprotective Effects
In a research project focusing on neurodegenerative diseases, derivatives of the pyrrolopyridine scaffold were tested for their ability to enhance cognitive function in animal models. Results indicated that these compounds could improve memory retention and reduce neuroinflammation, pointing towards their potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its interaction with molecular targets such as enzymes or receptors. Its pyrrolopyridine core may allow it to bind to active sites, while the trifluoromethyl and sulfonamide groups could modulate its interaction and solubility in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolopyridine dione scaffold is a privileged structure in drug discovery due to its ability to mimic peptide bonds and engage in hydrogen bonding. Below is a detailed comparison of 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide with structurally or functionally related compounds.
Structural Analog: BMS-767778
BMS-767778 ((Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide) shares the pyrrolopyridine dione core but differs in substituents and pharmacological optimization (). Key distinctions include:
| Parameter | 4-chloro-N-(2-(5,7-dioxo-pyrrolopyridinyl)ethyl)-3-CF3-benzenesulfonamide | BMS-767778 |
|---|---|---|
| Core Substituents | Chloro, trifluoromethyl benzenesulfonamide | 2,4-Dichlorophenyl, methyl, aminomethyl |
| Target Profile | Undisclosed (structural similarity suggests DPP4 or kinase targets) | DPP4 inhibitor (IC₅₀ = 1.3 nM) |
| Selectivity | Not reported | >1,000-fold selectivity over DPP8/9 |
| Pharmacokinetics (PK) | No available data | Favorable oral bioavailability (50% in rats) |
| Developability | Unknown | Optimized for low CYP inhibition, high solubility |
BMS-767778 was advanced to clinical trials due to its balanced potency, selectivity, and PK properties. The trifluoromethyl and chloro groups in the target compound may enhance metabolic stability but could introduce challenges in solubility or off-target effects compared to BMS-767778’s dichlorophenyl and polar aminomethyl groups .
Functional Analog: Saxagliptin
Saxagliptin, a DPP4 inhibitor, lacks the pyrrolopyridine core but shares sulfonamide-like features. While saxagliptin’s cyanopyrrolidine group directly chelates the catalytic zinc in DPP4, the target compound’s benzenesulfonamide may engage in distinct binding interactions. This highlights the role of scaffold flexibility in target engagement.
Key Research Findings and Analysis
- Scaffold Importance : The pyrrolopyridine dione core in both the target compound and BMS-767778 provides rigidity and hydrogen-bonding capacity, critical for enzyme inhibition .
- Substituent Effects :
- Chloro and Trifluoromethyl Groups : These electron-withdrawing groups in the target compound may enhance binding affinity but reduce solubility compared to BMS-767778’s dichlorophenyl group.
- Sulfonamide vs. Acetamide Linkers : The sulfonamide in the target compound could improve target residence time but may increase plasma protein binding.
Biological Activity
The compound 4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolopyridine core , which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClF3N2O3S |
| Molecular Weight | 396.81 g/mol |
| Solubility | Moderate in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety suggests potential antimicrobial or anti-inflammatory activity, while the pyrrolopyridine component may exhibit anticancer properties.
Antimicrobial Activity
A study examined the antimicrobial properties of related pyrrolopyridine derivatives, noting that modifications to the core structure significantly influenced activity against bacterial strains. The sulfonamide group is particularly known for its effectiveness against Gram-positive bacteria.
Anticancer Activity
Preliminary studies have shown that compounds containing pyrrolopyridine structures can inhibit tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally related to our compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting that our compound may exhibit similar potency against specific pathogens . -
Anticancer Effects :
In vitro assays demonstrated that pyrrolopyridine derivatives could reduce the viability of cancer cell lines by over 50% at concentrations ranging from 1 to 10 µM. The proposed mechanism involves cell cycle arrest and apoptosis induction .
Research Findings
Recent research has focused on optimizing the biological activity of pyrrolopyridine derivatives through structural modifications. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance cytotoxicity against cancer cell lines.
- Metabolic Stability : Compounds with similar frameworks have exhibited varying degrees of metabolic stability in liver microsomes, impacting their pharmacokinetics .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the pyrrolo[3,4-b]pyridine core synthesis via cyclization of substituted pyridine precursors under acidic conditions (e.g., using H₂SO₄ or polyphosphoric acid).
- Step 2 : Introduce the sulfonamide group via nucleophilic substitution using benzenesulfonyl chloride derivatives in pyridine or DMF, with DMAP as a catalyst to enhance reactivity .
- Step 3 : Optimize trifluoromethyl group incorporation via Ullmann coupling or Pd-mediated cross-coupling reactions. Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Key Considerations : Temperature control (60–80°C for sulfonylation) and inert atmosphere (N₂/Ar) are critical to prevent side reactions.
Q. What analytical techniques are critical for confirming structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, sulfonamide linkage). Compare chemical shifts with PubChem data for related sulfonamides .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₄ClF₃N₃O₄S) with <2 ppm error.
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (5,7-dioxo groups at ~1700 cm⁻¹) and sulfonamide S=O bonds (~1350–1150 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
- Anti-Proliferative Studies : Employ BrdU incorporation or clonogenic assays to assess cell cycle disruption.
- Dose-Response Curves : Test concentrations from 0.1–100 µM, with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology :
- Modify Substituents : Synthesize analogs with variations in the trifluoromethyl group (e.g., replace with -CF₂H or -CN) or sulfonamide linker length.
- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, bulky substituents at C3 may enhance receptor binding .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How can researchers investigate the compound’s mechanism of action?
- Methodology :
- Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners.
- Gene Expression Analysis : Use RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., BAX, BCL-2) post-treatment .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., EGFR or PI3K) using docking software (AutoDock Vina) and validate with mutagenesis studies .
Q. What computational approaches predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding poses in ATP-binding pockets. Prioritize targets with high Glide scores (>−7 kcal/mol) .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and toxicity risks (e.g., hERG inhibition) .
Q. How to address discrepancies in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Validate assays in independent labs with standardized protocols (e.g., ATCC cell lines, identical media batches).
- Batch Purity Analysis : Use HPLC to ensure compound purity (>98%) and rule out degradation products.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., serum concentration in cell culture) .
Q. What are the best practices for scaling up synthesis while maintaining purity?
- Methodology :
- Process Optimization : Transition from batch to flow chemistry for sulfonylation steps to improve yield and reduce byproducts.
- Crystallization : Use solvent-antisolvent systems (e.g., ethanol/water) for final purification. Monitor crystal size distribution via PXRD .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
